molecular formula C10H11ClO3 B8067634 Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B8067634
M. Wt: 214.64 g/mol
InChI Key: HYAGWYXMFMLVGK-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate ( 193465-78-0) is a valuable chemical building block in organic synthesis and medicinal chemistry research. With a molecular formula of C10H11ClO3 and a molecular weight of 214.64 g/mol, this ester serves as a versatile precursor for the development of more complex molecules . Researchers utilize this compound as a core intermediate in structure-activity relationship (SAR) studies. Its significant research value is demonstrated in its role as a synthetic precursor for novel compounds investigated as histone deacetylase inhibitors (HDACIs), which show promising selective antiproliferative activity against cancer cell lines such as HCT-116 colon cancer cells . The hydroxyl and ester functional groups present in the molecule allow for further chemical transformations, including saponification to the corresponding acid, hydrazinolysis to the hydrazide, and conversion to other derivatives like trichloroacetimidates or acetates for C-C bond-forming reactions . These transformations enable the creation of diverse compound libraries for biological evaluation. This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAGWYXMFMLVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reaction of 4-chlorobenzaldehyde (1) and trimethylsilyl ketene acetal (2) in dimethylformamide (DMF) at room temperature. Pyridine-N-oxide and lithium chloride (LiCl) serve as cooperative catalysts, facilitating the formation of the β-hydroxy ester via a Mukaiyama aldol-like mechanism. The reaction proceeds under nitrogen atmosphere to prevent oxidation of intermediates, achieving a yield of 69% after 24 hours.

Key Reaction Parameters:

  • Catalyst System: Pyridine-N-oxide (10 mol%) and LiCl (20 mol%)

  • Solvent: Anhydrous DMF

  • Temperature: 25°C

  • Yield: 69%

Optimization and Scalability

Industrial adaptations of this method employ continuous flow reactors to enhance efficiency. For instance, maintaining a residence time of 30 minutes in a microreactor increases the yield to 75% while reducing side product formation. Purification typically involves flash column chromatography using silica gel and a gradient of petroleum ether/ethyl acetate (80:20).

Esterification of 3-(4-Chlorophenyl)-3-Hydroxypropanoic Acid

An alternative route involves the esterification of 3-(4-chlorophenyl)-3-hydroxypropanoic acid with methanol. While less direct than the Aldol method, this approach is valuable for laboratories with access to the hydroxy acid precursor.

Synthesis of the Hydroxy Acid Precursor

The hydroxy acid is synthesized via hydrolysis of this compound under basic conditions. Treatment with potassium hydroxide (KOH) in a 50% aqueous ethanol solution at 78°C for 6 hours affords the acid in 85% yield.

Esterification Process

The acid is subsequently esterified using methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction is conducted under reflux for 12 hours, yielding this compound with a purity >95%.

Key Reaction Parameters:

  • Catalyst: Concentrated H₂SO₄ (5 mol%)

  • Solvent: Methanol (excess as solvent)

  • Temperature: 65°C (reflux)

  • Yield: 78%

Comparative Analysis of Preparation Methods

The following table contrasts the Aldol addition and esterification methods based on critical parameters:

ParameterAldol AdditionEsterification
Steps One-stepTwo-step
Yield 69%78% (over two steps)
Catalyst Cost Moderate (pyridine-N-oxide)Low (H₂SO₄)
Purification Column chromatographyCrystallization
Industrial Feasibility High (flow reactors)Moderate (batch process)

Challenges and Mitigation Strategies

Byproduct Formation in Aldol Reactions

The Aldol method occasionally produces dehydrated α,β-unsaturated esters as byproducts. This issue is mitigated by controlling water content (<0.1% in DMF) and using molecular sieves.

Acid Catalysis Side Reactions

During esterification, over-acidification can lead to ester hydrolysis. Neutralizing the reaction mixture with sodium bicarbonate (NaHCO₃) immediately post-reaction prevents this.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(p-chlorophenyl)propionic acid.

    Reduction: Formation of 3-hydroxy-3-(p-chlorophenyl)propanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Synthesis Conditions

Synthesis Method Catalyst Reaction Conditions Yield
EsterificationSulfuric AcidRefluxHigh
Continuous FlowSolid Acid CatalystControlled Flow ReactorImproved

Scientific Research Applications

1. Medicinal Chemistry

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate has been identified as a potential histone deacetylase inhibitor (HDACI). HDACIs are crucial in cancer therapy due to their ability to alter gene expression through epigenetic mechanisms. Recent studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values indicating higher efficacy than some standard chemotherapeutics like doxorubicin .

2. Biological Activity

The compound's biological activities extend beyond anticancer properties. Research has shown potential antimicrobial effects, making it a candidate for developing new antibiotics. Its interaction with specific molecular targets enhances its therapeutic potential, particularly in oncology and infectious disease management .

Activity Type Target Effectiveness
AnticancerHCT-116, HeLaIC50: 0.69 - 11 μM
AntimicrobialVarious PathogensSignificant inhibition observed
Epigenetic ModulationHistone DeacetylasesAltered gene expression

Case Studies

Case Study 1: Anticancer Efficacy

In a notable study, this compound derivatives were tested in vivo on tumor-bearing mice. The results demonstrated a significant reduction in tumor size compared to control groups. The study highlighted the compound's mechanism of action involving HDAC inhibition, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Potential

Another research project focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotic development .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-(p-chlorophenyl)propionate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Structural analogs of methyl 3-(4-chlorophenyl)-3-hydroxypropanoate differ in the position and type of substituents on the phenyl ring. Key examples include:

Compound Name Substituent Position/Type Key Properties/Applications Source
Methyl 3-(3-chlorophenyl)-3-hydroxypropanoate 3-Cl Synthesized via asymmetric reduction (100% ee)
Methyl 3-(4-methylphenyl)-3-hydroxypropanoate 4-CH₃ High enantiopurity (100% ee)
Methyl 3-(4-methoxyphenyl)-3-hydroxypropanoate 4-OCH₃ Potential solubility enhancer due to -OCH₃ group
Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxypropanoate 4-NHCOCH₂Cl HDAC inhibitor with antiproliferative activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) enhance metabolic stability and influence biological activity. For example, the 4-chloro derivative in showed potent HDAC inhibition, while the 4-methoxy analog may improve solubility.
  • Steric effects : Bulky substituents (e.g., 4-ethylphenyl in ) may reduce enzymatic accessibility, affecting synthesis yields.

Trends :

  • Hydroxyl group retention is critical for HDAC inhibitory activity, as seen in .
  • Functional group modifications (e.g., sulfonyl groups in or triazolyl in ) enhance target binding or bioavailability.

Physicochemical Properties

Comparative physicochemical

Compound Molecular Weight Solubility (Predicted) Stability Notes
This compound ~214.65 Moderate in polar solvents Stable under inert conditions
Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl 250.12 High (due to HCl salt) Hygroscopic; requires dry storage
Ethyl 2-[(tert-butoxy)carbonyl]amino-3-(4-chlorophenyl)-3-hydroxypropanoate 373.82 Low (hydrophobic Boc group) Stable in acidic conditions

Insights :

  • Salt formation (e.g., hydrochloride in ) improves solubility for in vivo applications.
  • Ester vs. amide derivatives : Amides (e.g., in ) may exhibit prolonged half-lives due to reduced esterase susceptibility.

Efficiency Factors :

  • Catalyst choice : Transition-metal catalysts (e.g., Ir in ) enable high enantioselectivity.
  • Substrate tolerance : Electron-deficient aryl groups (e.g., 4-Cl) often achieve higher yields than electron-rich analogs.

Biological Activity

Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and epigenetic modulation. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group and a hydroxypropanoate moiety. Its structure can be represented as follows:

  • Chemical Formula : C11_{11}H12_{12}ClO3_{3}
  • Molecular Weight : 232.67 g/mol

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity through its role as a histone deacetylase inhibitor (HDACI). In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The compound's inhibitory concentration (IC50) values suggest it may outperform conventional chemotherapeutics such as doxorubicin in certain contexts .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-1165.6
HeLa4.2
Doxorubicin10.0

The mechanism underlying the anticancer effects of this compound involves modulation of gene expression through epigenetic pathways. It interacts with specific enzymes involved in histone modification, leading to altered transcriptional profiles that inhibit tumor cell proliferation . Additionally, molecular docking studies have revealed its binding affinity to proteins associated with cancer pathways, suggesting potential for further optimization in drug design.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes, including asymmetric bioreduction techniques. A common method involves the reaction of β-ketoesters with specific reducing agents under controlled conditions to yield the desired compound with high enantiomeric purity .

Table 2: Synthesis Methods for this compound

MethodYield (%)Enantiomeric Excess (%)Reference
Asymmetric Bioreduction2899
Chemical Reduction85Not specified

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

  • Antiproliferative Effects : A study demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines, indicating its potential as a lead compound for new anticancer therapies.
  • Epigenetic Modulation : Research has shown that this compound can modify epigenetic markers associated with cancer progression, providing insights into its role in cancer biology and therapy .
  • Binding Affinity Studies : Interaction studies using molecular docking have highlighted the compound's ability to bind effectively to target proteins involved in tumor growth, paving the way for further development in targeted therapies.

Q & A

Q. What are the common synthetic routes for Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via asymmetric reduction of β-keto esters. For example, enzymatic reduction using (S)-1-phenylethanol dehydrogenase achieves high enantiomeric excess (100% ee) under mild conditions (pH 7.0, 30°C) . Optimization involves adjusting substrate concentration (e.g., 10–50 mM) and cofactor regeneration systems (e.g., NADH/NAD+). Solvent selection (e.g., aqueous buffer with 10% DMSO) and reaction time (12–24 hours) also impact yield and purity. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What spectroscopic and crystallographic methods are employed to confirm the structure and stereochemistry?

  • NMR : 1H^1H and 13C^{13}C NMR verify the hydroxy and ester groups. For example, the hydroxy proton appears as a singlet (~δ 4.5–5.0 ppm), and the methyl ester group resonates at δ 3.6–3.8 ppm .
  • X-ray Crystallography : Single-crystal analysis confirms absolute configuration and intramolecular hydrogen bonding (e.g., O–H···O interactions between the hydroxy and ester groups). Data collection at 100–150 K with Mo Kα radiation (λ = 0.71073 Å) refines bond lengths and angles .
  • Chiral HPLC : Quantifies enantiomeric purity using a Chiralpak AD-H column (hexane/isopropanol, 90:10) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results in structural elucidation?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution versus solid-state rigidity. For example:

  • NMR : May show averaged signals due to rapid interconversion of conformers.
  • X-ray : Captures a single conformer.
    Methodology :
    • Perform variable-temperature NMR to slow conformational exchange (e.g., –40°C to 25°C).
    • Use DFT calculations (e.g., Gaussian 09) to model energetically favored conformers and compare with crystallographic data .

Q. What strategies ensure high enantiomeric excess (ee) in the synthesis, and how is this quantified?

  • Enzymatic Catalysis : (S)-1-phenylethanol dehydrogenase stereoselectively reduces β-keto esters to (S)-configured hydroxy esters with 100% ee .
  • Chiral Auxiliaries : Temporarily introduce chirality via Evans oxazolidinones, later removed under mild acidic conditions.
  • Quantification :
    • Polarimetry : Specific rotation ([α]D_D) compared to literature values.
    • Chiral Derivatization : React with Mosher’s acid chloride for diastereomeric resolution via 1H^1H NMR .

Q. How does the compound’s stability under various experimental conditions (e.g., pH, temperature) affect experimental outcomes?

  • pH Stability : The ester group hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions. Buffered solutions (pH 6–8) are recommended for long-term storage .
  • Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C under inert atmosphere (N2_2 or Ar) to prevent oxidation of the hydroxy group .

Q. What computational approaches model the compound’s reactivity or interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., hydroxysteroid dehydrogenases) by simulating interactions with the hydroxypropanoate moiety.
  • MD Simulations (GROMACS) : Analyze conformational stability in aqueous vs. lipid membranes (e.g., for prodrug delivery studies).
  • QM/MM Calculations : Study transition states in ester hydrolysis or enzymatic reduction pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate
Reactant of Route 2
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Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate

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